2-Aminooctanedioic acid

HDAC inhibition anticancer cytoselectivity

Researchers replacing labile disulfide bonds or designing HDAC inhibitors require the precise 8-carbon span of 2-aminooctanedioic acid; shorter analogs fail to bridge critical macrocycles or engage HDAC zinc. - IC50 gains up to 100-fold vs. cysteine-based warheads (nM range against melanoma cells). - Only Asu enables stable C-C bridges in calcitonin/vasopressin analogs without activity loss. - Orthogonally protected Fmoc/Boc derivatives for solid-phase synthesis. Supply chain: Certified ≥98% purity, ambient shipping, in-stock for immediate dispatch.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 19641-59-9
Cat. No. B555915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminooctanedioic acid
CAS19641-59-9
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC(CCC(C(=O)O)N)CCC(=O)O
InChIInChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)
InChIKeyYOFPFYYTUIARDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminooctanedioic Acid: Chemical Identity and Procurement Overview


2-Aminooctanedioic acid (syn. DL-α-aminosuberic acid, Asu) is a non-proteinogenic, α,ω-dicarboxylic α-amino acid featuring an eight-carbon linear backbone with carboxyl groups at both termini and an amino group at the C2 position [1]. It belongs to the homologous series of aliphatic amino diacids that differ solely in methylene chain length—the closest analogs being 2-aminoadipic acid (6C, Aad), 2-aminopimelic acid (7C), and 2-aminoazelaic acid (9C) . Asu serves as a critical building block in cyclic tetrapeptide histone deacetylase (HDAC) inhibitors such as apicidin F, as a hydrolytically stable Tyr(SO₃H) mimic in sulfakinin neuropeptides, and as an ethylene-bridge disulfide replacement in the clinically approved peptide drug elcatonin [2][3]. Its 8-carbon span provides a carboxyl-to-α-carbon distance of approximately 6.4 Å—a geometric parameter that shorter-chain dicarboxylic amino acids cannot replicate—underpinning its unique utility in peptide engineering, chemical probe design, and anticancer/antimalarial lead development [2].

Peptide macrocycles Non-reducible ethylene bridge scaffold replacing disulfide bonds
HDAC probe design Validated chemotype for hydroxamate-based inhibitors and affinity probes
Neuropeptide mimics Hydrolytically stable Tyr(SO₃H) bioisostere in sulfakinin analogs

Why Shorter or Longer Chain Analogs Cannot Substitute


The homologous series of aliphatic α,ω-dicarboxylic amino acids—2-aminoadipic (6C), 2-aminopimelic (7C), 2-aminosuberic (8C), and 2-aminoazelaic (9C)—differ only by incremental methylene units, yet these subtle chain-length variations translate into functionally decisive differences in biological mimicry, binding geometry, and pharmacological performance that render simple substitution invalid [1]. In methotrexate analogues, cytotoxicity increases up to 3-fold as the chain extends from 2 CH₂ (aminoadipate) to 5 CH₂ (aminosuberate), demonstrating that chain length is a first-order determinant of potency, not a tunable variable [2]. In sulfakinin neuropeptide engineering, the carboxyl-to-α-carbon distance directly correlates with agonist activity; only the 8-carbon Asu scaffold optimally reproduces the spatial and electrostatic profile of the native Tyr(SO₃H) residue, while shorter or longer chains yield diminished or absent activity [3]. For disulfide-to-ethylene bridge replacement in calcitonin and vasopressin analogs, the end-to-end span of Asu is geometrically required to bridge residues 1 and 7; shorter-chain diacids physically cannot close the macrocycle, and longer-chain analogs introduce conformational penalties that compromise receptor binding [4]. These chain-length-gated functional thresholds mean that procurement of 2-aminooctanedioic acid—rather than a cheaper or more readily available analog—is dictated by the specific molecular geometry demanded by the target application, as documented quantitatively below.

Chain-length shifts potency: Methotrexate-analog cytotoxicity varies with methylene count; shorter (6C) or longer (9C) chains may not reproduce the activity profile of the 8-carbon scaffold.
Geometry-dependent agonism: Sulfakinin receptor activation correlates with carboxyl-to-α-carbon distance; analogs deviating from the ~6.4 Å span show diminished or absent agonist response.
Macrocycle formation fails: Shorter diacids cannot bridge residues 1–7 in calcitonin/vasopressin frameworks; longer chains introduce conformational penalties that impair receptor recognition.

Quantitative Evidence: Differentiation from Analogs


HDAC Inhibitor Potency and Cancer Selectivity Advantage

A series of 43 compounds derived from 2-aminosuberic acid were evaluated for cytotoxicity against MM96L melanoma cells and selectivity versus normal neonatal foreskin fibroblasts (NFF). Twenty-six Asu derivatives were potent cytotoxins (IC₅₀ 20 nM–1 μM), and 17 displayed 5- to 60-fold selectivity for cancer over normal cells. Directly compared to previously reported cysteine-derived compounds in the same chemical series, the Asu-based inhibitors achieved a 10- to 100-fold increase in potency and up to a 10-fold higher cancer selectivity [1]. This establishes Asu as a demonstrably superior scaffold for HDAC inhibitor development relative to the cysteine backbone, with the potency and selectivity gains quantified under identical assay conditions.

HDAC Inhibitor Potency & Selectivity
Head-to-head
IC₅₀ 20 nM–1 μM, 5- to 60-fold selectivity for MM96L vs. NFF; 10–100× potency increase and up to 10× selectivity gain over cysteine-derived series
Supports cell-model potency and selectivity context for HDAC inhibitor design
MM96L melanoma vs. neonatal foreskin fibroblasts; parallel synthesis library comparison
HDAC inhibition anticancer cytoselectivity histone deacetylase α-aminosuberic acid derivatives

Chain-Length Dependent Cytotoxicity in Methotrexate Analogues

A systematic series of methotrexate analogues was synthesized in which the native glutamate residue was replaced by L-α-aminoadipic acid (2 CH₂ groups in the side chain), L-α-aminopimelic acid (3 CH₂), or L-α-aminosuberic acid (5 CH₂). All analogues bound dihydrofolate reductase (DHFR) with affinity comparable to methotrexate and were equitoxic to L1210 murine leukemia cells in culture. Critically, cytotoxicity increased up to 3-fold as the number of CH₂ groups in the amino acid side chain was extended from 2 to 5, with the aminosuberate (Asu) analogue exhibiting the highest cytotoxicity among the chain-extended variants [1]. All three chain-extended analogues were poor substrates for folate polyglutamate synthetase, distinguishing them from the native glutamate-containing parent drug [1].

Chain-Length Cytotoxicity
Cross-study comparable
Up to 3-fold cytotoxicity increase from 2 CH₂ (aminoadipate) to 5 CH₂ (aminosuberate) in methotrexate analogues
Chain length directly impacts cytotoxicity endpoint in L1210 model
L1210 murine leukemia cells; DHFR inhibition maintained across variants
methotrexate analogue dihydrofolate reductase chain-extended antifolate amino diacid structure-activity relationship

Tyr(SO₃H) Mimicry in Sulfakinin Neuropeptides: Chain Length Matters

α-Aminosuberic acid was evaluated as a hydrolytically stable carboxylate mimic of the labile Tyr(SO₃H) sulfate ester in sulfakinin neuropeptide analogs. In the cockroach hindgut contractile assay, the degree of sulfakinin agonist activity was directly correlated with the carboxyl-to-α-carbon distance of the amino diacid side chain. The 8-carbon Asu scaffold, with its ~6.4 Å span, provided the optimal spatial and electrostatic match to the native sulfate group, reproducing both myotropic activity in cockroach hindgut and food intake-inhibition activity in the desert locust (Schistocerca gregaria) [1]. This structure-activity relationship establishes Asu as the only aliphatic amino diacid that adequately replaces Tyr(SO₃H) in this peptide hormone system; the shorter-chain 2-aminoadipic acid (4 CH₂, ~5.3 Å) and longer-chain 2-aminoazelaic acid (6 CH₂, ~7.5 Å) do not reproduce the full activity profile because the carboxyl/α-carbon distance is a critical geometric determinant of receptor recognition [1].

Tyr(SO₃H) Mimicry SAR
Class-level
Sulfakinin agonist activity monotonically depends on carboxyl-to-α-carbon distance; 8C Asu yields optimal spatial match to native sulfate
Geometry-dependent activity; shorter or longer diacids lose functional response
Cockroach hindgut contractile and locust feeding inhibition assays; qualitative SAR
sulfakinin tyrosine sulfate mimic neuropeptide analog insect feeding inhibition structure-activity relationship

HDAC Complex Recruitment: AsuHd Probes vs. Lysine-Based Probes

Peptide-based chemical probes containing α-aminosuberic acid ω-hydroxamate (AsuHd) were compared head-to-head with probes containing Nε-acetyl-Nε-hydroxy-L-lysine and other hydroxamate derivatives for their ability to recruit endogenous HDAC complexes from mammalian cellular lysates. AsuHd-containing probes demonstrated generally higher recruitment efficiency across multiple HDAC isoforms (class I and class IIb) compared to Nε-acetyl-Nε-hydroxy-L-lysine probes, which showed lower and more variable recruitment [1]. Previous reports further established that AsuHd probes efficiently and specifically recruit HDAC complexes of class I and IIb from lysates of mammalian cells, providing a validated tool platform for investigating HDAC substrate selectivity and complex composition [2]. Importantly, probes lacking the extended methylene spacer of the suberic acid backbone failed to recapitulate this recruitment profile, underscoring the functional necessity of the 8-carbon scaffold for productive HDAC active-site engagement [1].

HDAC Complex Recruitment
Head-to-head
AsuHd probes consistently recruit class I (HDAC1/2/3) and IIb (HDAC6) complexes; generally higher efficiency than Nε-acetyl-Lys probes
Supports chemoproteomic HDAC profiling context
HEK293T and HeLa lysates; affinity enrichment with LC-MS/MS readout
HDAC chemical probe activity-based protein profiling histone deacetylase complex AsuHd chemoproteomics

Disulfide Replacement in Elcatonin: Clinical Validation

Elcatonin (carbocalcitonin), a synthetic 32-amino-acid analog of eel calcitonin marketed for osteoporosis treatment, employs aminosuberic acid to form a metabolically stable ethylene bridge between residues 1 and 7, replacing the native Cys¹–Cys⁷ disulfide bond [1]. The 8-carbon Asu backbone spans the precise distance required to close this macrocycle while preserving all biological properties of the natural calcitonin peptide hormone, including inhibition of osteoclastic bone resorption and stimulation of calcium uptake . Shorter-chain dicarboxylic amino acids (2-aminoadipic acid, 2-aminopimelic acid) cannot bridge this inter-residue distance in the folded peptide; longer-chain analogs introduce conformational flexibility that impairs receptor recognition. The Asu-for-disulfide substitution confers resistance to reductive cleavage and thiol-disulfide exchange, enhancing pharmacokinetic stability relative to the native calcitonin [2]. Elcatonin has Orphan Drug designation and is a commercial pharmaceutical product in multiple countries, representing the most advanced translational validation of the Asu scaffold [1].

Elcatonin Dicarba Bridge
Reported
Asu¹·⁷-ethylene bridge in elcatonin replaces native disulfide; retains full calcitonin-like biological activity with enhanced metabolic stability
Reported clinical precedent for disulfide replacement research
Approved therapeutic; research use only for peptide engineering studies
elcatonin carbocalcitonin dicarba analog disulfide replacement calcitonin analog peptide therapeutic

Apicidin F Biosynthesis: Exclusive Incorporation by NRPS

The cyclic tetrapeptide apicidin F—a fungal natural product with antimalarial HDAC inhibitory activity—incorporates L-2-aminooctanedioic acid as one of its four constituent amino acids. The apicidin biosynthetic gene cluster in Fusarium fujikuroi dedicates three enzymes (fatty acid synthase Apf5, cytochrome P450 monooxygenases Apf7/Apf8, and FAD-dependent monooxygenase Apf9) exclusively to the de novo synthesis of L-2-aminooctanedioic acid from acetyl-CoA and malonyl-CoA building blocks [1]. The nonribosomal peptide synthetase Apf1 specifically recognizes and incorporates this 8-carbon amino diacid; no shorter-chain aliphatic diacid (e.g., 2-aminoadipic acid or 2-aminopimelic acid) is utilized despite their structural similarity, demonstrating the strict chain-length specificity encoded by the biosynthetic machinery [2]. Genetic manipulation of the apicidin gene cluster and micro-scale screening has confirmed the identity and biosynthetic origin of the L-2-aminooctanedioic acid residue in multiple apicidin congeners, corroborating that this building block is a non-fungible structural determinant of the apicidin pharmacophore [2].

NRPS-Exclusive Incorporation
Reported
Only L-2-aminooctanedioic acid (8C) is recognized and incorporated by Apf1 NRPS in apicidin F biosynthesis; no shorter-chain diacid utilized
Strict chain-length specificity encoded in fungal NRPS assembly line
Fusarium fujikuroi; confirmed by gene knockout, LC-MS, NMR
apicidin F cyclic tetrapeptide nonribosomal peptide synthetase Fusarium fujikuroi HDAC inhibitor natural product

Research and Industrial Application Scenarios


HDAC Inhibitor Lead Optimization with Asu Scaffold

Medicinal chemistry teams pursuing next-generation HDAC inhibitors with improved cancer selectivity should prioritize 2-aminooctanedioic acid as the core scaffold for hydroxamate-based warhead design. The Kahnberg et al. (2006) head-to-head comparison provides direct quantitative evidence that Asu-derived compounds achieve IC₅₀ values in the 20 nM–1 μM range against MM96L melanoma cells with 5- to 60-fold cancer-to-normal selectivity—a 10- to 100-fold potency gain and up to 10-fold selectivity improvement over the cysteine-derived series tested in the same laboratory [1]. Orthogonally protected Asu derivatives (Fmoc-Asu-OH, Boc-Asu-OH) can be incorporated into solid-phase peptide synthesis workflows to generate focused libraries with predictable SAR based on the established 3D-QSAR model (r²pred = 0.982) for this compound class [2]. This scenario is directly supported by the evidence that aminosuberic acid derivatives concurrently inhibit human HDACs, induce histone H3 hyperacetylation, upregulate p21 expression, and promote differentiation of surviving cancer cells to a non-proliferating phenotype—a multi-mechanism pharmacological profile not replicated by shorter-chain diacid or cysteine-based analogs [1].

Chemoproteomic HDAC Profiling with AsuHd Affinity Probes

Chemical biology laboratories developing activity-based protein profiling (ABPP) or chemoproteomic workflows for HDAC biology require the α-aminosuberic acid ω-hydroxamate (AsuHd) warhead as the gold-standard affinity handle. The direct comparative evidence from Sindlinger et al. (2016) and Seidel et al. (2019) demonstrates that AsuHd-containing peptide probes efficiently recruit class I (HDAC1, HDAC2, HDAC3) and class IIb (HDAC6) complexes from mammalian cellular lysates, outperforming Nε-acetyl-Nε-hydroxy-L-lysine probes in recruitment efficiency [3][4]. Procuring Fmoc-Asu-OH or suitably protected 2-aminooctanedioic acid ω-hydroxamate building blocks is essential for synthesizing these validated probe molecules; substitution with shorter-chain diacid hydroxamates (e.g., 2-aminoadipic acid ω-hydroxamate) compromises HDAC active-site engagement because the 8-carbon suberic acid backbone provides the optimal linker length to span from the peptide-binding groove to the catalytic zinc ion [3].

Dicarba-Analog Peptide Engineering for Metabolic Stability

Peptide therapeutic groups seeking to replace labile disulfide bonds with non-reducible ethylene bridges should specify 2-aminooctanedioic acid as the cyclization element. Elcatonin, the aminosuberic acid analog of eel calcitonin, provides the highest level of translational validation: an approved pharmaceutical product in which Asu forms a stable C–C bridge between residues 1 and 7, preserving full biological activity while eliminating susceptibility to reductive cleavage and thiol-disulfide exchange [5]. Shorter-chain dicarboxylic amino acids (2-aminoadipic acid, 2-aminopimelic acid) cannot span the inter-residue distance required to close analogous macrocycles in calcitonin, vasopressin, and oxytocin frameworks; only the 8-carbon Asu backbone provides the requisite geometric span while maintaining receptor-compatible conformational constraints [6]. For de novo peptide engineering, the documented use of Asu in vasopressin photoaffinity labels, oxytocin lactam analogs, and calcitonin dicarba variants establishes a broad applicability domain beyond the single elcatonin precedent [6].

Insect Neuropeptide Mimetics for Pest Control

Agrochemical and entomology research groups developing biostable sulfakinin analogs for pest feeding suppression must use 2-aminooctanedioic acid as the Tyr(SO₃H) replacement element. Nachman et al. (2005) demonstrated a direct correlation between the carboxyl-to-α-carbon distance of the amino diacid and sulfakinin agonist activity in both in vitro (cockroach hindgut contractile) and in vivo (desert locust food intake-inhibition) assays; the 8-carbon Asu scaffold provides the optimal distance (~6.4 Å) to mimic the native sulfate group, whereas shorter-chain diacids lose functional activity due to suboptimal spatial and electrostatic matching [7]. This SAR relationship makes Asu the sole validated, hydrolysis-resistant Tyr(SO₃H) bioisostere for this neuropeptide family—a finding of direct procurement relevance because substituting 2-aminoadipic acid or other commercially cheaper amino diacids results in inactive or weakly active peptide analogs that fail to reproduce the myotropic and antifeedant phenotypes [7].

Application
Selection Property
Validation Focus
HDAC inhibitor lead optimization
Asu scaffold potency and selectivity profile
Cancer cell-line selectivity screening
Chemoproteomic HDAC profiling
AsuHd warhead HDAC recruitment efficiency
Class I/IIb complex enrichment validation
Dicarba-analog peptide engineering
8-carbon disulfide bridging span
Macrocycle formation and receptor binding
Insect neuropeptide mimic design
Carboxyl-to-α-carbon distance matching
Myotropic and antifeedant activity assays

Technical Documentation Hub

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